methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are significant due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c .
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, modulating their activity. The compound’s bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of enzyme-ligand interactions. Additionally, the carboxylate group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cell signaling. It can also modulate the expression of genes involved in metabolic pathways, affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities. Additionally, the compound’s effects on cellular processes may vary depending on the duration of exposure, with short-term effects differing from long-term effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where the compound’s effects become significant only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters, where it can then interact with intracellular targets. The compound’s distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of 1-methyl-1H-imidazole-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted imidazoles.
Reduction: Formation of reduced imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Scientific Research Applications
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to other imidazole derivatives . This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-bromo-1-methylimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZBNMDDJUDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693360 | |
Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864076-05-1 | |
Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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